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molecular formula C10H8BrN3O2 B1274477 5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid CAS No. 438243-87-9

5-Amino-1-(4-bromophenyl)-1H-pyrazole-4-carboxylic acid

Cat. No. B1274477
M. Wt: 282.09 g/mol
InChI Key: LETBMJDJOXXFJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08232273B2

Procedure details

To a solution of 1,3,5-triazine (0.575 g, 7.09 mmol) and compound 21A (2 g, 7.09 mmol) in DMSO (30 mL) was added boron trifluoride etherate (1.078 mL, 8.51 mmol). The resulting mixture was heated at 120° C. for 20 h, cooled, diluted with EtOAc and washed with 1% NaOH and brine. The organic layer was dried over Na2SO4 and concentrated. The residue was triturated with small amount of EtOAc and the precipitate was collected to provide the desired product: 1H NMR (400 MHz, DMSO-D6) δ ppm 9.47 (1H, s), 9.16 (1H, s), 8.68 (1H, s), 8.22 (2H, d), 7.80 (2H, d).
Quantity
0.575 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.078 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1C=NC=N[CH:2]=1.[NH2:7][C:8]1[N:12]([C:13]2[CH:18]=[CH:17][C:16]([Br:19])=[CH:15][CH:14]=2)[N:11]=[CH:10][C:9]=1[C:20](O)=O.B(F)(F)F.CCOCC>CS(C)=O.CCOC(C)=O>[Br:19][C:16]1[CH:17]=[CH:18][C:13]([N:12]2[C:8]3=[N:7][CH:2]=[N:1][CH:20]=[C:9]3[CH:10]=[N:11]2)=[CH:14][CH:15]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.575 g
Type
reactant
Smiles
N1=CN=CN=C1
Name
Quantity
2 g
Type
reactant
Smiles
NC1=C(C=NN1C1=CC=C(C=C1)Br)C(=O)O
Name
Quantity
1.078 mL
Type
reactant
Smiles
B(F)(F)F.CCOCC
Name
Quantity
30 mL
Type
solvent
Smiles
CS(=O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled
WASH
Type
WASH
Details
washed with 1% NaOH and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was triturated with small amount of EtOAc
CUSTOM
Type
CUSTOM
Details
the precipitate was collected

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC=C(C=C1)N1N=CC=2C1=NC=NC2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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